2-[Ethyl(phenyl)amino]acetic acid hydrochloride is an organic compound with the molecular formula CHClNO. It is classified as an amino acid derivative, specifically an amino acetic acid, where the hydrogen atom of the amino group is substituted by an ethyl(phenyl) group. This compound serves as a versatile reagent in organic synthesis and has potential applications in medicinal chemistry and biological research.
The compound can be synthesized through various chemical reactions involving ethylamine and phenylacetic acid. It is commercially available from chemical suppliers and can also be found in scientific literature detailing its synthesis and applications.
2-[Ethyl(phenyl)amino]acetic acid hydrochloride is classified under several categories:
The synthesis of 2-[Ethyl(phenyl)amino]acetic acid hydrochloride typically involves the reaction of ethylamine with phenylacetic acid. The general steps include:
In industrial settings, large-scale production employs automated reactors that allow for continuous addition of reactants while maintaining precise temperature control. Techniques such as liquid-liquid extraction or crystallization are used for purification to achieve high yield and purity of the final product.
The molecular structure of 2-[Ethyl(phenyl)amino]acetic acid hydrochloride features:
2-[Ethyl(phenyl)amino]acetic acid hydrochloride can participate in various chemical reactions:
The products formed depend on the specific reaction conditions. For example, oxidation may yield phenolic derivatives, while reduction could lead to various amine derivatives .
The mechanism of action of 2-[Ethyl(phenyl)amino]acetic acid hydrochloride involves its interaction with biological molecules such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, influencing biochemical pathways relevant to its applications in research and potential therapeutic uses.
Studies have shown that the compound exists predominantly in its zwitterionic form at physiological pH, which affects its solubility and reactivity .
2-[Ethyl(phenyl)amino]acetic acid hydrochloride has several notable applications:
This compound's unique structure imparts distinct properties that make it valuable in both academic research and industrial applications.
Systematic Nomenclature:The compound designated as 2-[Ethyl(phenyl)amino]acetic acid hydrochloride follows IUPAC naming conventions. The parent structure is acetic acid, substituted at the α-carbon by the [ethyl(phenyl)amino] group—a tertiary amine featuring ethyl and phenyl substituents on the nitrogen atom. The hydrochloride salt form is explicitly denoted, confirming its ionic association with hydrochloric acid. Alternative names observed in chemical literature include N-Ethyl-N-phenylglycine hydrochloride and (Ethylphenylamino)acetic acid hydrochloride, reflecting regional nomenclature practices or historical context [1] [6].
Structural Characteristics:
Table 1: Structural Comparison with Key Analogues
Compound | Molecular Formula | Key Structural Features | Primary Research Use |
---|---|---|---|
2-[Ethyl(phenyl)amino]acetic acid HCl | C₁₀H₁₄ClNO₂ | Tertiary amine salt + acetic acid + phenyl ring | Synthetic intermediate |
[4-(2-Aminoethyl)-phenyl]-acetic acid | C₁₀H₁₃NO₂ | Primary amine + acetic acid + phenyl ring (para) | Pharmacophore building block |
Ethyl 2-aminophenylacetate HCl (61-88-1) | C₁₀H₁₄ClNO₂ | Primary amine salt + ethyl ester + ortho-substitution | Ester precursor for synthesis |
Synthetic Classification:This compound belongs to the arylalkylamino acetic acid class, characterized by nitrogen atoms directly linked to both aromatic (phenyl) and aliphatic (ethyl, acetic acid) domains. Its synthesis typically involves:
Table 2: Common Synthetic Pathways
Method | Key Reagents | Conditions | Yield Range |
---|---|---|---|
Reductive Amination | Benzaldehyde, ethylamine, NaBH₃CN | Methanol, 0°C to RT, 12h | 60-75% |
N-Alkylation | N-Phenylglycine, iodoethane, K₂CO₃ | DMF, 60°C, 6h | 45-68% |
Salt Formation (Free Base) | HCl gas in diethyl ether | 0°C, 2h | >90% |
Early Developments (1950s–1980s):Derivatives of phenylacetic acid bearing aminoethyl groups emerged as pivotal intermediates during the mid-20th century. Notably, anthranilic acid (2-aminobenzoic acid) derivatives served as precursors for diuretics (e.g., furosemide) and anti-inflammatory agents (e.g., fenamates). The strategic placement of nitrogen atoms adjacent to carboxylic acid groups enabled the synthesis of bioactive heterocycles, including benzoxazepines and quinoline hybrids [5]. For instance, dehydration of anthranilic diacids yielded 1,2-dihydro-4,1-benzoxazepine-3,5-diones—scaffolds explored for CNS activity [5].
Pharmacological Applications (1990s–Present):
Evolution of Synthetic Methodologies:Early routes relied on harsh conditions (e.g., anhydride-mediated dehydrations), but modern approaches leverage:
Table 3: Pharmacological Roles of Structural Analogues
Decade | Representative Derivatives | Primary Biological Activity | Structural Innovation |
---|---|---|---|
1960s | N-Phenyl anthranilic acids | Renal papillary necrosis studies | Diaryl amine + carboxylate |
1980s | Fenamates (e.g., Flufenamic acid) | COX inhibition, anti-inflammatory | Anthranilic acid + biaryl groups |
2000s | 4-Substituted benzenesulfonamides of AA | Cytotoxic (HepG2, MOLT-3 cells) | Sulfonamide conjugation |
2010s | Mirabegron intermediates | β3-Adrenergic receptor agonism | Ethylphenylamino acetic acid core |
Contemporary Significance:This compound exemplifies the "linker" philosophy in drug design—its carboxylic acid group enables conjugation to pharmacophores (e.g., thiazole in mirabegron derivatives), while the tertiary amine enhances solubility via salt formation. Patent WO2014132270A2 underscores its utility in synthesizing mirabegron precursors, where reductive amination of 4-(2-aminoethyl)phenylacetic acid with (R)-2-hydroxy-2-phenylethanal yields advanced intermediates [2]. Computational studies further highlight its potential as a fragment for kinase inhibitors or antimicrobials, leveraging synergistic aryl-amine-carboxylate interactions [4] [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2